Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate
Description
Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate is a substituted tetrahydrofuran (oxolane) derivative featuring a methyl ester and an isopropoxy group at the 3-position of the oxolane ring. The compound is primarily employed as a synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular formula is inferred as C₉H₁₆O₄, with a molecular weight of 212.22 g/mol. The isopropoxy group enhances steric bulk, while the methyl ester contributes to its reactivity in hydrolysis or transesterification reactions. Current applications focus on its role as a building block for complex molecules, though specific pharmacological or industrial uses remain under exploration .
Properties
IUPAC Name |
methyl 3-propan-2-yloxyoxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-7(2)13-9(8(10)11-3)4-5-12-6-9/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRMKCHOBMKVSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCOC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(propan-2-yloxy)oxolane-3-carboxylate involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3-(propan-2-yloxy)oxolane-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate can undergo several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base at elevated temperatures.
Reduction: Conducted using strong reducing agents like LiAlH4 in anhydrous conditions.
Substitution: Requires nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-(propan-2-yloxy)oxolane-3-carboxylic acid and methanol.
Reduction: 3-(propan-2-yloxy)oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate serves as a valuable building block in synthetic chemistry. It can undergo various chemical reactions, including:
- Substitution Reactions: The alkoxy group can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.
- Oxidation Reactions: The oxolane ring can be oxidized to form more reactive intermediates.
- Reduction Reactions: It can be reduced to yield simpler alcohol derivatives.
These reactions enable the development of more complex molecules used in pharmaceuticals and agrochemicals.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro tests on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrated significant cytotoxic effects:
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, indicating potential as a therapeutic agent against cancer .
Antimicrobial Properties
Preliminary tests have shown that this compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential use in treating infections .
Neuroprotective Effects
Studies indicate that this compound may also possess neuroprotective properties, potentially modulating neurotransmitter pathways and protecting against neurodegenerative conditions .
Industrial Applications
In industry, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows it to be integrated into polymer formulations and as an additive in various chemical reactions to enhance performance characteristics.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on MCF-7 and HeLa cell lines:
- Findings:
- Significant reduction in cell viability was observed.
- Flow cytometry analysis confirmed apoptosis through increased Annexin V-positive cells post-treatment.
Case Study 2: Antimicrobial Testing
In a laboratory setting, the compound was tested against common bacterial strains:
- Results:
- Showed effective inhibition of growth in multiple strains.
- Suggested applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of methyl 3-(propan-2-yloxy)oxolane-3-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to two analogs: tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate () and 2-cyano-3-[3-methoxy-2-(propan-2-yloxy)phenyl]-N-(2-methylphenyl)prop-2-enamide ().
Table 1: Comparative Molecular Data
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate | C₉H₁₆O₄ | 212.22 g/mol | Not provided | Methyl ester, isopropoxy |
| tert-Butyl 3-(2-chloroethyl)oxolane-3-carboxylate | C₁₂H₁₉ClO₃ | 246.73 g/mol | Not provided | tert-Butyl ester, 2-chloroethyl |
| 2-cyano-3-[3-methoxy-2-(propan-2-yloxy)phenyl]-N-(2-methylphenyl)prop-2-enamide | C₁₁H₁₀N₂O₂ | 202.21 g/mol | 1156158-58-5 | Propan-2-yloxy phenyl, cyano, enamide |
Functional Group Impact on Properties
Predicted to exhibit moderate hydrophilicity due to the ester and ether functionalities.
tert-Butyl 3-(2-chloroethyl)oxolane-3-carboxylate :
- The bulky tert-butyl ester increases hydrophobicity, reducing solubility in polar solvents.
- The 2-chloroethyl substituent enables nucleophilic substitution (e.g., SN2 reactions), making it reactive in alkylation or cross-coupling protocols .
This structure is tailored for bioactivity screening, contrasting with the oxolane derivatives’ synthetic utility .
Crystallographic and Spectroscopic Insights
- X-ray crystallography (utilizing SHELX software) is critical for resolving conformational differences between analogs. For example, the tert-butyl derivative’s steric bulk may lead to distinct crystal packing compared to the methyl ester analog .
- IR and NMR data would highlight variations in electron density: the chloroethyl group in the tert-butyl analog would show distinct C-Cl stretching (~550 cm⁻¹) and deshielded proton signals, while the enamide’s cyano group would exhibit a sharp CN stretch (~2250 cm⁻¹) .
Biological Activity
Methyl 3-(propan-2-yloxy)oxolane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its oxolane ring structure, which contributes to its stability and reactivity. The presence of the propan-2-yloxy substituent enhances its solubility and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
2. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activities. Certain structural analogs have demonstrated the ability to modulate inflammatory responses, which could be beneficial in conditions such as arthritis and other inflammatory diseases.
The biological activity is believed to involve interactions with specific molecular targets, including enzymes and receptors. Detailed studies are necessary to elucidate the exact pathways through which this compound exerts its effects.
Synthesis Methods
This compound can be synthesized through various chemical pathways, often involving the reaction of carboxylic acids with alcohols under controlled conditions. For instance, reactions with methanol or ethanol yield corresponding esters that can be further modified to achieve the desired compound .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique features that may influence biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Propan-2-yl)oxolane-2-carboxylic acid | CHO | Lacks the propan-2-yloxy group; different reactivity profile |
| 4-Hydroxybutanoic acid | CHO | Simple structure; used in polymer synthesis |
| 5-Methyl-2-pyrrolidinone | CHNO | Contains nitrogen; used as a solvent and in chemical synthesis |
The specific functional groups present in this compound contribute to its distinct reactivity and biological profile compared to these analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
- Anti-inflammatory Mechanisms : Research has highlighted that certain analogs can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be leveraged for therapeutic applications in inflammatory diseases.
- Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound indicate favorable profiles for drug development, including good solubility and moderate permeability across biological membranes .
Q & A
Q. Example Reaction Parameters
| Step | Temperature (°C) | Time (h) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | 80–90 | 6–8 | THF | 65–70 | 85–90 |
| 2 | 110–120 | 4–5 | DMF | 75–80 | 90–95 |
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
Spectroscopy :
- NMR : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, oxolane protons at 3.5–4.5 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 248.27 for CHO) .
Crystallography : - SHELX suite : SHELXL refines crystal structures, resolving bond lengths and angles. ORTEP-3 generates 3D molecular diagrams .
Q. Example NMR Data
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Oxolane CH | 3.8–4.2 | Multiplet | 4H |
| Ester OCH | 3.7 | Singlet | 3H |
| Isopropyl CH | 1.2 | Doublet | 6H |
How can computational modeling predict reactivity in nucleophilic substitution reactions?
Advanced Research Question
- DFT calculations : Model transition states and activation energies for substitutions at the oxolane oxygen or ester carbonyl .
- Software tools : Gaussian or ORCA simulate reaction pathways. WinGX integrates crystallographic data to validate computational models .
- Mechanistic insights : High electrophilicity at the carbonyl carbon facilitates nucleophilic attack, while steric hindrance from the isopropyl group may slow reactivity .
What strategies resolve contradictions in reported biological activities across studies?
Advanced Research Question
- Assay standardization : Control variables (e.g., solvent, pH) to ensure consistent results. For example, DMSO concentrations >1% may denature proteins .
- Structural analogs : Compare bioactivity of derivatives (e.g., phenyl vs. chlorophenyl substitutions) to identify pharmacophores .
- Meta-analysis : Use statistical tools to reconcile conflicting data from high-throughput screens vs. targeted assays .
Q. Example Bioactivity Comparison
| Derivative | IC (µM) | Assay Type | Solvent |
|---|---|---|---|
| Parent compound | 25 ± 3 | Enzyme inhibition | PBS |
| 3-Chlorophenyl analog | 12 ± 2 | Cell-based | DMSO/PBS |
What storage conditions ensure stability of this compound?
Basic Research Question
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Moisture control : Use desiccants (e.g., silica gel) to avoid ester degradation.
- Solvent stability : Dissolve in anhydrous acetonitrile for long-term storage (>6 months) .
How does stereochemistry influence interactions with biological targets?
Advanced Research Question
- Chiral centers : The oxolane ring’s 3D conformation affects binding to enzymes (e.g., hydrogen bonding with active sites) .
- Enantiomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate (R)- and (S)-forms for activity comparisons .
- X-ray crystallography : Resolve absolute configuration to correlate stereochemistry with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
